Cas no 133474-47-2 (2,6-diazabicyclo3.2.1octane)

2,6-diazabicyclo3.2.1octane 化学的及び物理的性質
名前と識別子
-
- 2,6-diazabicyclo[3.2.1]octane
- 2,6-diazabicyclo3.2.1octane
-
- MDL: MFCD30613395
- インチ: 1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2
- InChIKey: URXNGDKBCYJULA-UHFFFAOYSA-N
- ほほえんだ: N1CC2CC1CCN2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 92.5
- トポロジー分子極性表面積: 24.1
- 疎水性パラメータ計算基準値(XlogP): -0.2
2,6-diazabicyclo3.2.1octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263216-0.1g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.1g |
$1183.0 | 2024-06-18 | |
Enamine | EN300-263216-1g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 1g |
$1343.0 | 2023-09-14 | ||
Enamine | EN300-263216-0.05g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.05g |
$1129.0 | 2024-06-18 | |
Enamine | EN300-263216-5g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 5g |
$3894.0 | 2023-09-14 | ||
Enamine | EN300-263216-10.0g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 10.0g |
$5774.0 | 2024-06-18 | |
Enamine | EN300-263216-0.5g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.5g |
$1289.0 | 2024-06-18 | |
Enamine | EN300-263216-1.0g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 1.0g |
$1343.0 | 2024-06-18 | |
Enamine | EN300-263216-0.25g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.25g |
$1235.0 | 2024-06-18 | |
Enamine | EN300-263216-10g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 10g |
$5774.0 | 2023-09-14 | ||
Enamine | EN300-263216-5.0g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 5.0g |
$3894.0 | 2024-06-18 |
2,6-diazabicyclo3.2.1octane 関連文献
-
Muthupandian Ganesan,Rahul Vilas Salunke,Nem Singh,Namakkal G. Ramesh Org. Biomol. Chem. 2013 11 599
2,6-diazabicyclo3.2.1octaneに関する追加情報
Comprehensive Overview of 2,6-Diazabicyclo[3.2.1]octane (CAS No. 133474-47-2): Properties, Applications, and Industry Insights
2,6-Diazabicyclo[3.2.1]octane (CAS No. 133474-47-2) is a bicyclic organic compound featuring a unique nitrogen-containing heterocyclic structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile scaffold properties and potential as a building block for drug discovery. Its rigid bicyclic framework enhances molecular stability, making it valuable for designing bioactive molecules targeting enzymes and receptors.
In recent years, the demand for nitrogen-rich heterocycles like 2,6-diazabicyclo[3.2.1]octane has surged, driven by trends in fragment-based drug design and medicinal chemistry optimization. Researchers frequently explore its structure-activity relationships (SAR) to develop novel kinase inhibitors or GPCR modulators, aligning with the industry's focus on precision therapeutics. The compound's CAS registry number (133474-47-2) is often queried in scientific databases, reflecting its relevance in high-throughput screening libraries.
The synthesis of 2,6-diazabicyclo[3.2.1]octane typically involves ring-closing metathesis or intramolecular cyclization strategies, with optimization for chiral purity being a critical factor for asymmetric catalysis applications. Analytical techniques such as HPLC-MS and NMR spectroscopy are employed to verify its chemical identity and purity grade, addressing stringent quality requirements in GMP-compliant production.
Beyond pharmaceuticals, this compound intersects with green chemistry initiatives. Its potential as a ligand precursor for transition-metal catalysts supports sustainable synthesis routes, resonating with the global push for eco-friendly chemical processes. Patent filings highlight its utility in crop protection agents, where its molecular rigidity improves pesticide durability against environmental degradation.
Emerging discussions in AI-driven drug discovery often reference 2,6-diazabicyclo[3.2.1]octane as a case study for de novo molecular generation. Computational models leverage its 3D conformational data to predict binding affinities, addressing common search queries like "heterocycles for targeted protein degradation" or "small molecule proteolysis-targeting chimeras (PROTACs)."
Regulatory compliance remains a key consideration. While 133474-47-2 is not classified as hazardous, its handling requires standard laboratory safety protocols. Material Safety Data Sheets (MSDS) emphasize proper storage conditions (e.g., inert atmosphere, low humidity) to maintain stability, a frequent concern among industrial purchasers.
The compound's supply chain dynamics reflect broader fine chemical market trends. With major producers concentrated in Asia and Europe, pricing fluctuations correlate with raw material availability and custom synthesis demand. Analytical certificates (CoA) often include residual solvent limits and heavy metal testing results, critical for quality assurance in contract manufacturing.
Future research directions may explore 2,6-diazabicyclo[3.2.1]octane derivatives for neurological disorders, capitalizing on its blood-brain barrier permeability. Its structural analogs are already investigated for neurotransmitter modulation, tying into popular searches about CNS drug development challenges.
133474-47-2 (2,6-diazabicyclo3.2.1octane) 関連製品
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1207008-18-1(2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)
- 1884217-08-6(2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione))




